

Technical Support Center: Recrystallization of 2-Hydroxy-N-(2-hydroxyethyl)acetamide

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Compound of Interest

Compound Name: 2-Hydroxy-N-(2-hydroxyethyl)acetamide

CAS No.: 3586-25-2

Cat. No.: B3051760

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Welcome to the technical support center for the purification of **2-Hydroxy-N-(2-hydroxyethyl)acetamide**. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges of recrystallizing this highly polar, low-melting-point compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: There seem to be two compounds with similar names. Which one is this guide for?

This is a critical point of clarification. The name "**2-Hydroxy-N-(2-hydroxyethyl)acetamide**" can be ambiguous. This guide focuses on the more common and well-characterized compound:

- Common Name: N-(2-hydroxyethyl)acetamide; N-Acetyethanolamine
- Structure: $\text{CH}_3\text{C}(=\text{O})\text{NHCH}_2\text{CH}_2\text{OH}$
- CAS Number: 142-26-7^[1]

- Molecular Formula: C₄H₉NO₂[1]
- Molecular Weight: 103.12 g/mol [1]

Another compound, glycolamide, N-(2-hydroxyethyl)- (HOCH₂C(=O)NHCH₂CH₂OH, CAS 3586-25-2), also exists but is less commonly referenced and lacks extensive physical data in readily available literature[2][3]. All guidance herein pertains to CAS 142-26-7.

Q2: What are the key physicochemical properties I must consider for recrystallization?

Understanding the properties of N-(2-hydroxyethyl)acetamide is essential for troubleshooting its purification. The most critical challenge is its low melting point.

Property	Value	Significance for Recrystallization
Melting Point	15.8 °C[1][4]	This is the most critical factor. The compound is a liquid or a very low-melting solid at or near room temperature. This makes "oiling out"—where the compound separates as a liquid instead of forming crystals—a primary challenge.
Physical State	Clear, viscous liquid or low-melting solid[4][5]	Standard room temperature crystallization will be difficult. Low-temperature methods are required.
Boiling Point	135-137 °C at 3 mmHg[1]	The high boiling point means purification by distillation requires a vacuum. Recrystallization is a viable alternative if the oiling out issue can be managed.
Solubility	Soluble in water, alcohol, and ether[4].	The high polarity from the hydroxyl and amide groups suggests strong solubility in polar solvents. Finding a single solvent where it is soluble when hot and insoluble when cold may be difficult. A mixed-solvent system is a likely strategy.

Q3: How do I choose the best solvent for a polar, low-melting compound like this?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures[1][4]. Given the compound's polar nature, the principle of "like dissolves like" suggests starting with polar solvents[6].

Solvent Selection Strategy:

- Start with Polar Solvents: Test solvents like ethanol, isopropanol, acetone, or acetonitrile. Amides often crystallize well from acetonitrile[6].
- Assess Solubility at Two Temperatures:
 - Add a small amount of your crude solid to a test tube.
 - Add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery.
 - If it doesn't dissolve, heat the mixture. If it dissolves when hot, cool it in an ice bath to see if crystals form.
- Consider a Mixed-Solvent System: This is often the best approach for compounds with challenging solubility profiles. A good pair consists of a "soluble solvent" (in which the compound is very soluble) and a "poor solvent" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.
 - Example Pair: Ethanol (soluble solvent) and Diethyl Ether (poor solvent).

Troubleshooting Recrystallization: A Problem-Oriented Guide

Problem 1: My compound "oils out" instead of forming crystals upon cooling.

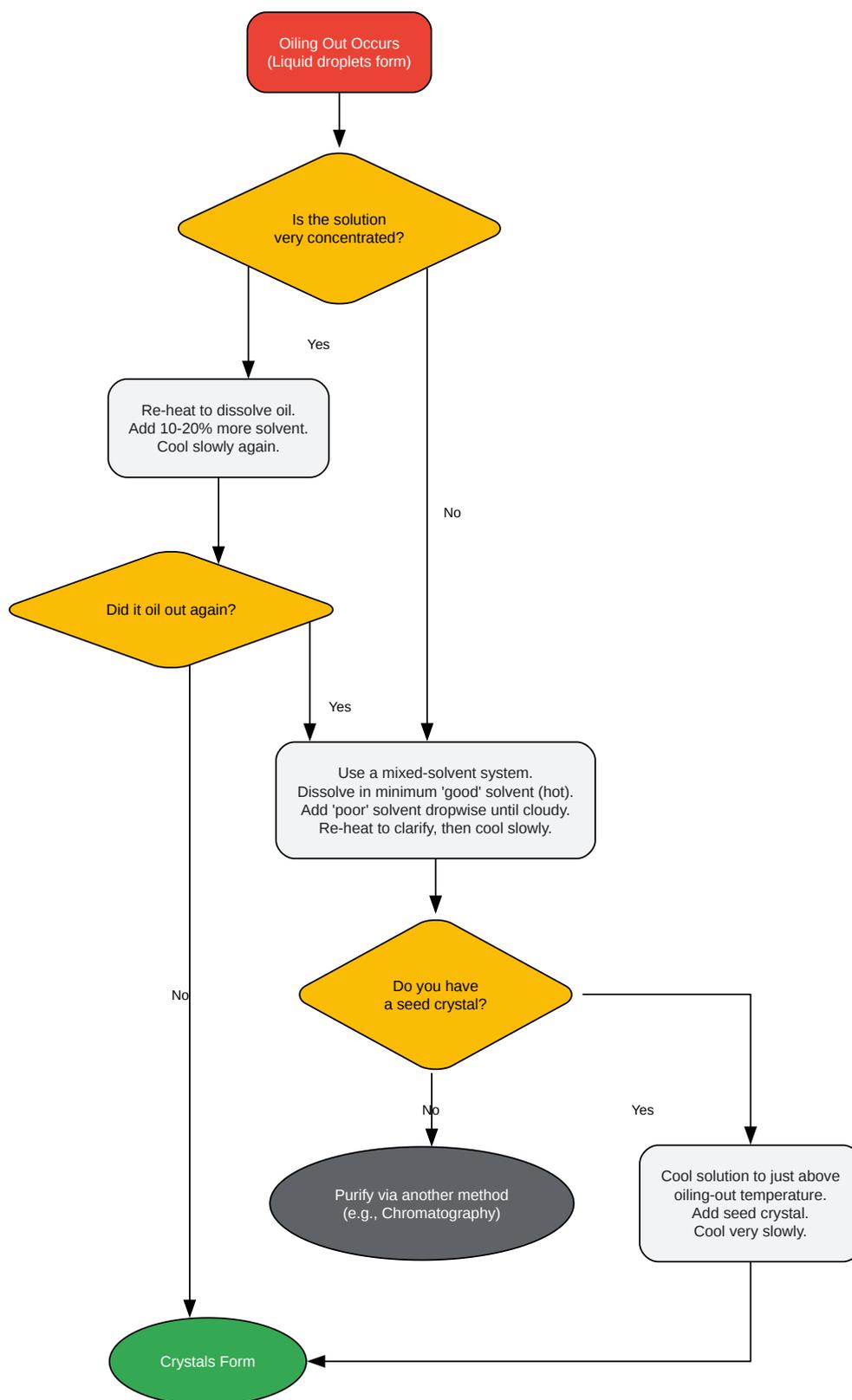
This is the most expected problem due to the compound's melting point of 15.8 °C. Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute[7]. Impurities can further depress the melting point, exacerbating the issue[7]. The oily liquid is an impure, supercooled form of your compound and rarely solidifies into a pure crystalline product[7].

Core Directive: You must ensure that the solution becomes saturated below the compound's melting point.

Solutions:

- **Add More Solvent:** The most direct approach. An overly concentrated solution becomes saturated at a higher temperature. By adding more solvent, you lower the saturation temperature. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool it again[7].
- **Lower the Crystallization Temperature:** If a single solvent is being used, try cooling the solution to a much lower temperature (e.g., using a dry ice/acetone bath) before oiling out can occur.
- **Change the Solvent System:** Use a solvent with a lower boiling point. This naturally keeps the temperature of the hot, saturated solution lower.
- **Employ Seeding:** Introduce a "seed crystal" (a tiny amount of the pure solid) to the cooled solution before it becomes visibly cloudy or oily[8]. This provides a template for crystal growth to occur, bypassing the kinetic barrier that leads to oil formation[8][9].

Workflow: Troubleshooting Oiling Out



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Caption: Decision tree for addressing oiling out during recrystallization.

Problem 2: No crystals form, even after extended cooling.

This issue arises from a solution that is either not sufficiently saturated or is supersaturated but lacks a nucleation point to initiate crystal growth.

Solutions:

- **Reduce Solvent Volume:** This is the most common cause. If the solution is too dilute, it will never become saturated upon cooling. Gently heat the solution and boil off a portion of the solvent. Allow it to cool again[7].
- **Induce Crystallization (Promote Nucleation):**
 - **Scratching:** Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide an energy surface that promotes nucleation[10].
 - **Seeding:** Add a seed crystal of the pure compound. This is the most effective method to induce crystallization[8].
 - **Ultra-Low Temperature Cooling:** Place the flask in a dry ice/acetone bath for a short period. This can sometimes force nucleation, though it may result in smaller crystals.

Protocol: Inducing Crystallization via Seeding

- Ensure your solution is cooled to the target temperature (e.g., in an ice bath) and appears clear but is presumed to be supersaturated.
- Obtain a very small crystal of the pure **2-Hydroxy-N-(2-hydroxyethyl)acetamide**. If none is available, try to obtain one by scratching the flask or by rapidly evaporating a drop of the solution on a watch glass.
- Add the single seed crystal to the cold, supersaturated solution.
- Do not disturb the flask. Observe for several minutes. Crystal growth should begin to propagate from the seed crystal.

- Once crystal growth is well underway, allow the flask to sit in the cold bath for at least 15-20 more minutes to maximize yield[11].

Problem 3: The final product is discolored or shows a broad melting point.

This indicates that impurities are still present in your crystalline product. This can happen if insoluble impurities were not removed or if soluble impurities co-crystallized with your product.

Solutions:

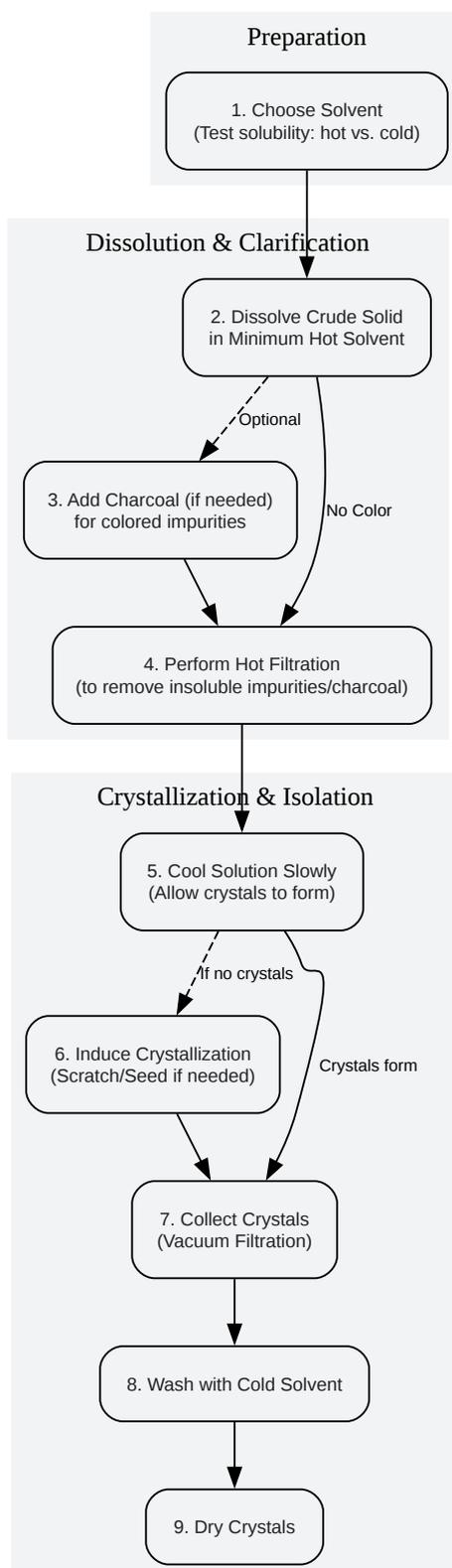
- **Perform a Hot Filtration:** If you observe insoluble material in your hot solution before cooling, you must perform a hot gravity filtration to remove it. If you allow the solution to cool with these particles present, they will be trapped in your final crystals.
- **Use Activated Charcoal:** For colored, high-molecular-weight impurities, activated charcoal is highly effective[2].
- **Perform a Second Recrystallization:** Sometimes a single recrystallization is not sufficient to achieve high purity. Repeating the entire process with the once-crystallized material can significantly improve purity.

Protocol: Decolorization with Activated Charcoal

- Dissolve your crude compound in the minimum amount of hot recrystallization solvent.
- Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling in the next step).
- Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Adding too much will adsorb your product and reduce yield.
- Gently heat the mixture to boiling for a few minutes while swirling.
- Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.

- Allow the filtered, hot solution to cool slowly to form crystals as per the standard procedure.

Workflow: General Recrystallization Process



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